6-(4-Methoxybenzyl)-5h-pyrrolo[3,4-b]pyridin-7(6h)-one
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Overview
Description
6-(4-Methoxybenzyl)-5h-pyrrolo[3,4-b]pyridin-7(6h)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolo[3,4-b]pyridine core, which is a fused bicyclic system, and a methoxybenzyl group attached to it. The presence of these functional groups contributes to its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxybenzyl)-5h-pyrrolo[3,4-b]pyridin-7(6h)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine derivative, the compound can be synthesized through a series of reactions involving nucleophilic substitution, cyclization, and functional group modifications. Specific reagents and catalysts, such as sodium alkoxide solutions (e.g., sodium ethoxide or sodium methoxide), are often employed to facilitate these transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products. The choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxybenzyl)-5h-pyrrolo[3,4-b]pyridin-7(6h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyridine ring or the benzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(4-Methoxybenzyl)-5h-pyrrolo[3,4-b]pyridin-7(6h)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Methoxybenzyl)-5h-pyrrolo[3,4-b]pyridin-7(6h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain kinases or interfere with DNA replication processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione: A structurally similar compound with different substituents on the pyridine ring.
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Another heterocyclic compound with a different core structure.
Uniqueness
6-(4-Methoxybenzyl)-5h-pyrrolo[3,4-b]pyridin-7(6h)-one is unique due to the presence of the methoxybenzyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H14N2O2 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-5H-pyrrolo[3,4-b]pyridin-7-one |
InChI |
InChI=1S/C15H14N2O2/c1-19-13-6-4-11(5-7-13)9-17-10-12-3-2-8-16-14(12)15(17)18/h2-8H,9-10H2,1H3 |
InChI Key |
YPDGEPJKOGWTPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C2=O)N=CC=C3 |
Origin of Product |
United States |
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